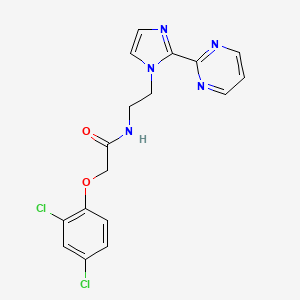![molecular formula C21H17N3O3 B2614573 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-ylmethyl)propanamide CAS No. 324774-30-3](/img/structure/B2614573.png)
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-ylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-ylmethyl)propanamide” is a complex organic molecule. It contains a benzo[de]isoquinoline ring system, which is a polycyclic aromatic hydrocarbon . The molecule also contains a propanamide group attached to a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of the benzo[de]isoquinoline . The presence of the amide group could lead to the formation of hydrogen bonds, influencing its physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzo[de]isoquinoline and the amide group. The benzo[de]isoquinoline part of the molecule is likely to undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the conjugated system could result in interesting optical properties .科学的研究の応用
Chemical Synthesis and Reactions
Research on derivatives of 1,3-dioxo-1H-benzo[de]isoquinolin and pyridine compounds demonstrates their importance in various chemical reactions and syntheses. For example, Sato et al. (1984) investigated the cycloaddition of acylketenes to 1,2- and 1,3-dipolar compounds, leading to the formation of aromatized pyrrolo[2,1-a]isoquinolines and 1,3-oxazinylmethylides, showcasing the potential for creating complex heterocyclic compounds [Masayuki Sato, N. Kanuma, Tetsuzo Kato, 1984]. This kind of reaction is indicative of the compound's utility in synthesizing new heterocyclic structures with potential applications in pharmaceuticals and materials science.
Novel Reactions and Applications
Research by Miller et al. (2010) on dearomatization reactions of N-heterocycles mediated by group 3 complexes highlights the capacity of these reactions to facilitate alkyl migration and dearomatization of N-heterocycles, potentially useful for developing new chemical entities with unique biological or material properties [K. Miller, Bryan N. Williams, D. Benítez, C. Carver, Kevin R. Ogilby, E. Tkatchouk, W. Goddard, P. Diaconescu, 2010].
Catalysis and Synthesis Improvement
The work of Maleki (2014) demonstrates the synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines via a one-pot three-component reaction, showcasing the efficiency of superparamagnetic nano-Fe3O4@SiO2 anchored sulfuric acid as a catalyst. This highlights the compound's relevance in catalyzing reactions to synthesize complex heterocyclic structures efficiently [A. Maleki, 2014].
Medicinal Chemistry Applications
Danao et al. (2021) provide an extensive review on the pharmacological importance of isoquinoline derivatives in modern therapeutics, discussing their biological potentials against a wide range of diseases, which could include compounds structurally related to "3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-ylmethyl)propanamide" [K. Danao, Pooja M. Malghade, D. Mahapatra, M. Motiwala, U. Mahajan, 2021].
将来の方向性
特性
IUPAC Name |
3-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c25-18(23-13-14-4-3-10-22-12-14)9-11-24-20(26)16-7-1-5-15-6-2-8-17(19(15)16)21(24)27/h1-8,10,12H,9,11,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRVXNJEGFDTAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCC(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

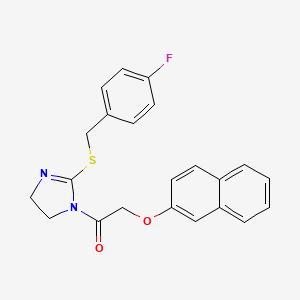
![(Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2614495.png)
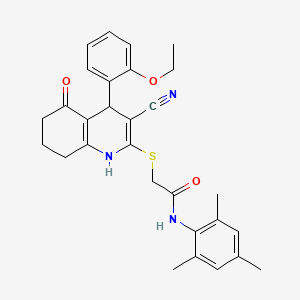
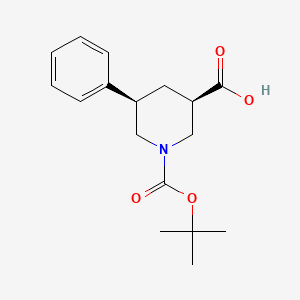
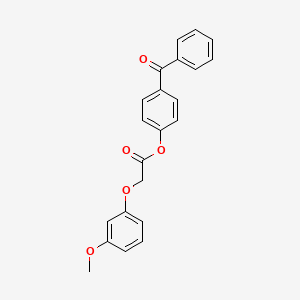
![2-[[4-(4-Fluorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2614502.png)

![6-(Pyridin-3-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2614507.png)

![ethyl (Z)-2-cyano-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]prop-2-enoate](/img/structure/B2614509.png)
![(E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2614510.png)

